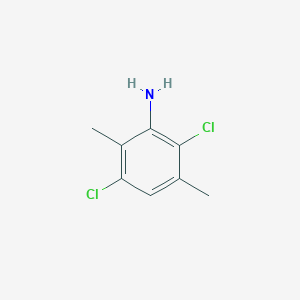

2,5-Dichloro-3,6-dimethylaniline

Description

Overview of Substituted Arylamines in Synthetic Organic Chemistry

Substituted arylamines are a cornerstone of synthetic organic chemistry, valued for their role as key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov The amino group on the aromatic ring can be readily modified, and it directs further substitutions on the ring, making these compounds highly versatile. guidechem.com The synthesis of N-substituted arylamines, for example, is a major focus in organic synthesis due to their prevalence in biologically active natural products and functional materials. wikipedia.org Traditional methods for their preparation include the reductive amination of arylamines with carbonyl compounds and various cross-coupling reactions. wikipedia.org

Academic Significance of Halogenated Amines as Synthetic Building Blocks

The introduction of halogen atoms to an amine's aromatic ring significantly influences its chemical reactivity and physical properties. Halogenation can alter the acidity of the amine, impact its solubility, and provide a reactive site for further chemical transformations. Halogenated amines are recognized as important synthetic building blocks, particularly in the creation of complex molecules. For instance, they are used in the synthesis of pharmaceuticals where the halogen can enhance biological activity or aid in the study of metabolic pathways. researchgate.net

Position of 2,5-Dichloro-3,6-dimethylaniline within Contemporary Chemical Research

This compound is a specific substituted arylamine with the chemical formula C₈H₉Cl₂N. epa.gov While its direct applications and research mentions are not as widespread as some other dimethylaniline isomers, it holds a place as a chemical intermediate. Its structure, featuring two chlorine atoms and two methyl groups on the aniline (B41778) ring, suggests its potential use in the synthesis of more complex molecules where this specific substitution pattern is required.

Detailed research findings specifically on this compound are limited in publicly available literature. However, its properties can be inferred from the behavior of related compounds. The presence of chlorine atoms makes it a candidate for reactions involving the displacement of these halogens, while the amine group can undergo typical reactions such as acylation and alkylation.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 81742-11-2 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)N)C)Cl) |

| Physical Description | Solid |

Properties

IUPAC Name |

2,5-dichloro-3,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNBMJVJABYRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608572 | |

| Record name | 2,5-Dichloro-3,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81742-11-2 | |

| Record name | 2,5-Dichloro-3,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 3,6 Dimethylaniline

General Principles of Aromatic Amine Synthesis Relevant to Dichloro-dimethylanilines

The construction of dichloro-dimethylaniline structures relies on a toolkit of established reactions for modifying aromatic systems. The key transformations include the formation of the aniline (B41778) functional group, the introduction of halogen atoms, and the interplay between existing substituents that direct the position of incoming groups.

A prevalent and highly effective method for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compounds. youtube.com The nitro group can be introduced onto an aromatic ring through electrophilic nitration, and its subsequent reduction to an amino group is a fundamental transformation in organic chemistry. youtube.com This two-step sequence is often a cornerstone for producing anilines from various benzene (B151609) derivatives.

The chemical reduction of nitroarenes is a thermodynamically favorable process, but it requires a catalyst to overcome the kinetic barrier. rsc.org A wide variety of reducing agents and catalytic systems have been developed for this purpose, offering different levels of reactivity, selectivity, and functional group tolerance. Common methods include catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), or metal-based reductions in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl). youtube.comresearchgate.net The Fe/HCl system is considered a mild and classic method for this transformation. youtube.com More recent advancements include electrocatalytic methods using mediators like polyoxometalates, which can offer high selectivity and conversion rates under controlled conditions. acs.org

Table 1: Selected Reagents for the Reduction of Nitroarenes to Anilines

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | A common and efficient catalytic hydrogenation method. youtube.com |

| Fe/HCl | Metallic iron in hydrochloric acid | A classic, mild, and widely used reduction method. youtube.comresearchgate.net |

| Sn/HCl | Tin in hydrochloric acid | Another classical method for nitro group reduction. |

| NaBH₄ with a catalyst | Sodium borohydride, often with NiCl₂ or other catalysts | Used for the chemical reduction of nitro groups. researchgate.net |

| Hydrazine (B178648)/Fe₂O₃ | Hydrazine hydrate (B1144303) with an iron oxide catalyst | Effective for chemoselective reduction. |

| CuO/CaO with N₂H₄·H₂O | Copper(II) oxide/Calcium oxide composite with hydrazine monohydrate | Reduces nitroarenes to aminoarenes with 100% selectivity. researchgate.net |

Directly introducing an amino group onto a halogenated aromatic ring is another key strategy. This typically involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. rsc.orgresearchgate.net In the SNAr pathway, an amine source like ammonia (B1221849) acts as a nucleophile, displacing a halide from the aromatic ring. This reaction is generally feasible only when the halogen atom is activated by strongly electron-withdrawing groups positioned ortho or para to it. rsc.orgresearchgate.net

For less activated aryl halides, transition metal catalysis, particularly with palladium or copper, has become indispensable for forming the carbon-nitrogen bond. rsc.orgresearchgate.net These reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl halides with ammonia or amine equivalents under milder conditions than traditional SNAr. researchgate.net The reactivity of aryl halides in these processes can vary, with some base-promoted, transition-metal-free systems showing a reactivity order of I > Br ≈ F > Cl. nih.govacs.org

Table 2: Approaches for the Amination of Aryl Halides

| Method | Description | Typical Reactants |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a halide by an amine nucleophile. rsc.org | Aryl halide (activated by electron-withdrawing groups), Ammonia or Amine. rsc.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction. researchgate.net | Aryl halide, Amine, Palladium catalyst, Ligand, Base. |

| Ullmann Condensation | Copper-catalyzed reaction, often requiring high temperatures. | Aryl halide, Amine, Copper catalyst, Base. |

The introduction of chlorine atoms onto an aniline or a dimethylaniline scaffold is achieved through electrophilic aromatic substitution. byjus.com The amino group (-NH₂) and its alkylated forms (e.g., -N(CH₃)₂) are powerful activating and ortho-, para-directing groups. byjus.com This high reactivity can make controlling the regioselectivity and stoichiometry of halogenation challenging, often leading to polyhalogenated products. nih.gov

To achieve selective halogenation, the activating effect of the amino group is often modulated by converting it into an acetanilide (B955) (a protecting group). This reduces its activating strength and provides steric hindrance, allowing for more controlled substitution. Following halogenation, the protecting group is removed via hydrolysis to regenerate the aniline. googleapis.com Another approach involves performing halogenation in the presence of strong acid, which protonates the aniline to form an anilinium ion. The -NH₃⁺ group is a deactivating and meta-directing group, completely altering the outcome of the substitution. byjus.com Recent methods also utilize copper halides in ionic liquids, which can achieve high regioselectivity for para-substitution under mild conditions without a protecting group. beilstein-journals.org

Table 3: Regioselectivity in the Halogenation of Aniline Derivatives

| Aniline Derivative | Reagent/Conditions | Major Product(s) |

|---|---|---|

| Aniline | Bromine water | 2,4,6-Tribromoaniline. byjus.com |

| Aniline | Acetic anhydride (B1165640) (protection), then Cl₂ | Mixture of ortho- and para-chloroacetanilide. |

| 2- or 3-Substituted Anilines | CuCl₂ in ionic liquid | 4-Chloro-substituted aniline derivatives (para-chlorination). beilstein-journals.org |

| N,N-Dialkylaniline N-Oxide | Thionyl chloride (SOCl₂) at -78 °C | Selectively yields the ortho-chlorinated N,N-dialkylaniline. nih.gov |

Conceptual Synthesis Pathways for 2,5-Dichloro-3,6-dimethylaniline

Based on the general principles, two primary retrosynthetic strategies can be conceptualized for the synthesis of this compound. The first approach involves modifying a pre-existing dimethylaniline core, while the second builds the molecule by functionalizing a dichlorobenzene derivative.

This approach begins with a dimethylaniline that already contains the required methyl groups at positions 3 and 6. A plausible starting material is 3,6-dimethylaniline. The challenge lies in introducing chlorine atoms specifically at the 2- and 5-positions.

A multi-step process analogous to one patented for similar structures could be employed. googleapis.com This strategy involves temporarily blocking the most reactive position to direct the chlorination to the desired sites.

Protection of the Amino Group : The 3,6-dimethylaniline is first treated with a reagent like acetic anhydride to form N-acetyl-3,6-dimethylaniline. This step moderates the high reactivity of the amino group.

Blocking the Para-Position : The position para to the amino group (position 4) is highly activated. To prevent chlorination at this site, it can be blocked with a group that can be removed later, such as bromine. Treatment with bromine would yield 4-bromo-N-acetyl-3,6-dimethylaniline.

Dichlorination : With the para-position blocked, chlorination is directed to the remaining open ortho-positions relative to the activating acetylamino group, which are positions 2 and 5. Treatment with a chlorinating agent would furnish 2,5-dichloro-4-bromo-N-acetyl-3,6-dimethylaniline.

Debromination and Deprotection : The final step involves the simultaneous or sequential removal of the blocking bromine atom and the acetyl protecting group. Catalytic hydrogenation (reduction) can be used to reductively cleave the C-Br bond, followed by acidic or basic hydrolysis to remove the acetyl group, yielding the final product, this compound. googleapis.com

This alternative strategy starts with a benzene ring that already possesses the desired chlorine and methyl substitution pattern, followed by the introduction of the amino group.

Starting Material : A suitable precursor for this route would be 1,4-dichloro-2,5-dimethylbenzene.

Nitration : The key step is the selective introduction of a nitro group. The directing effects of the substituents on the ring must be considered. Both the chloro and methyl groups are ortho-, para-directors. In 1,4-dichloro-2,5-dimethylbenzene, the only available position for substitution is position 3 (or 6, which is equivalent). Therefore, electrophilic nitration using a mixture of nitric acid and sulfuric acid is expected to regioselectively yield 1,4-dichloro-2,5-dimethyl-3-nitrobenzene.

Reduction : The final step is the reduction of the nitro group to an amino group. This can be readily achieved using standard conditions, such as Fe/HCl or catalytic hydrogenation (e.g., H₂/Pd-C), to produce the target compound, this compound. youtube.comresearchgate.net This pathway is more convergent and may be more efficient if the starting dichlorodimethylbenzene is readily available.

Multi-step Convergent and Divergent Synthesis Design

Conversely, divergent synthesis begins with a central core molecule that is sequentially reacted to create a library of structurally related compounds. nih.gov This method is highly valuable for exploring structure-activity relationships in drug discovery. A divergent approach to substituted anilines might start with a simple aniline or a substituted benzene ring, which is then subjected to a variety of halogenation and alkylation reactions under different conditions to produce a range of analogues, including the target this compound.

One documented linear synthesis of 2,5-dichloro-3-methylaniline (B3236984) (a closely related compound) starts with 3-methylaniline. The process involves N-acetylation, followed by treatment with chlorosulfonic acid and ammonia. The resulting intermediate is then deacetylated, chlorinated, and hydrolyzed to yield the final product. researchgate.net This multi-step sequence highlights the classical approach to building functionality onto an aromatic amine core. researchgate.net

Catalytic Systems and Reaction Conditions in Related Aromatic Amine Synthesis

The synthesis of substituted anilines is heavily reliant on catalytic chemistry, which provides efficient and selective methods for forming key chemical bonds. Transition metals, in particular, play a pivotal role in these transformations.

Role of Transition Metal Catalysts in C-N Bond Formation and Halogenation

The formation of the aryl-nitrogen (C-N) bond and the introduction of halogen atoms onto the aromatic ring are critical steps in the synthesis of compounds like this compound.

C-N Bond Formation: Transition metal-catalyzed cross-coupling reactions are fundamental to modern C-N bond formation.

Palladium (Pd)-catalyzed amination , often referred to as Buchwald-Hartwig amination, is a versatile method for coupling aryl halides with amines. acs.org These reactions typically employ a palladium precursor and specialized phosphine (B1218219) ligands that stabilize the catalyst and facilitate the reaction. researchgate.netchemicalprocessing.com The development of ylide-functionalized phosphine ligands (YPhos) has led to highly active catalysts that operate under mild conditions. chemicalprocessing.com N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium in the amination of aryl sulfides. nih.gov

Copper (Cu)-catalyzed amination , known as the Ullmann condensation, is a classical and economically viable alternative. mdpi.com Modern Ullmann-type reactions can be performed in aqueous media using ligands like prolinamide, demonstrating tolerance for a wide range of functional groups. organic-chemistry.org Copper catalysts are effective for coupling aryl halides with various nitrogen nucleophiles, including aliphatic and aromatic amines. mdpi.com

Table 1: Examples of Transition Metal Catalysts in C-N Bond Formation

| Catalyst System | Ligand Type | Reaction | Application |

|---|---|---|---|

| Palladium(II) / Norbornene | None (Phosphine-free) | ortho-C–H Amination | Synthesis of structurally diverse and halogenated anilines. researchgate.netrsc.org |

| Palladium / YPhos | Ylide-functionalized Phosphine | Aryl Halide Amination | Efficient amination with high catalyst activity. chemicalprocessing.com |

| Copper(I) Iodide | Prolinamide | Ullmann Cross-Coupling | Amination of aryl halides in aqueous media. organic-chemistry.org |

Halogenation: Selective halogenation of aromatic rings is crucial for producing haloanilines.

Copper (Cu)-catalyzed halogenation has become a powerful strategy. Copper(II) halides (CuCl₂ or CuBr₂) can be used for the direct halogenation of unprotected anilines, often with high regioselectivity. beilstein-journals.org The use of ionic liquids as solvents can enhance reaction efficiency and eliminate the need for supplementary reagents like oxygen or HCl gas. beilstein-journals.org Copper catalysts can also mediate halogenation through C-H activation, often employing a directing group to achieve ortho-selectivity. nih.gov

Palladium (Pd)-catalyzed halogenation offers alternative pathways. For instance, Pd catalysts combined with specific ligands can direct the meta-chlorination of anilines, a transformation that is often challenging to achieve via traditional electrophilic substitution. nih.gov

Optimization of Reaction Parameters and Selectivity in Synthesis

Achieving high yield and selectivity in the synthesis of substituted anilines requires careful optimization of various reaction parameters. These include temperature, pressure, solvent, catalyst loading, and reaction time.

In the catalytic hydrogenation of nitroaromatics, a common industrial route to anilines, parameters are finely tuned to maximize the yield of the desired amine while preventing over-hydrogenation of the aromatic ring. researchgate.netnih.gov For example, in a continuous-flow hydrogenation of nitrobenzene (B124822), the yield of aniline was optimized by adjusting the reaction temperature and flow rate, with a 99% yield achieved at 60°C. researchgate.net Studies on large-scale production have focused on developing catalysts that maintain high selectivity at elevated temperatures, which is crucial for energy efficiency and heat recovery. nih.govnih.gov

Regioselectivity is a key challenge in the synthesis of polysubstituted anilines. The choice of catalytic system and reaction conditions can dictate the position of substitution on the aromatic ring.

Para-selectivity: The use of copper(II) chloride in an ionic liquid solvent has been shown to achieve highly regioselective para-chlorination of various aniline derivatives under mild conditions. beilstein-journals.org

Meta-selectivity: A patented process for the meta-chlorination of alkylanilines involves reacting the aniline with chlorine gas in sulfuric acid, achieving selectivity greater than 90%. google.com

Ortho-selectivity: The treatment of N,N-dialkylaniline N-oxides with thionyl chloride provides a method for selective ortho-chlorination. nih.gov

Table 2: Effect of Solvent on the Copper-Catalyzed Chlorination of 2-Methylaniline

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 36% aq. HCl | 60 | 3 | 75 | 72 |

| 2 | [hmim]Cl | 40 | 3 | 92 | 91 |

| 3 | [bmim]Cl | 40 | 3 | 89 | 85 |

Data adapted from a study on regioselective chlorination using CuCl₂. beilstein-journals.org [hmim]Cl = 1-hexyl-3-methylimidazolium (B1224943) chloride; [bmim]Cl = 1-butyl-3-methylimidazolium chloride.

This table illustrates how changing the solvent from aqueous HCl to an ionic liquid not only improves the yield but also allows the reaction to proceed at a lower temperature. beilstein-journals.org

Scalability Considerations for Substituted Aniline Production

The transition from a laboratory-scale synthesis to large-scale industrial production introduces significant challenges related to cost, safety, efficiency, and environmental impact. The scalability of a synthetic route for compounds like this compound is a critical consideration.

The industrial production of aniline itself serves as a benchmark. It is typically a two-step process involving the nitration of benzene to nitrobenzene, followed by the catalytic hydrogenation of nitrobenzene in the presence of metal catalysts. evonik.com This process is highly optimized for continuous operation and high throughput.

For more complex substituted anilines, scalability depends on the robustness and efficiency of the chosen reactions.

Catalyst Efficiency and Longevity: For catalytic processes, the cost, activity, and stability of the catalyst are paramount. Industrial processes favor catalysts that are inexpensive, require low loading, and can be used in continuous flow reactors, which offer better control over reaction parameters and heat management compared to batch reactors. researchgate.netnih.gov

Process Type: Processes that can be adapted for continuous flow are often more scalable than traditional batch processes. google.com For example, palladium-catalyzed C-H amination methods have been developed that are described as robust and scalable, making them amenable to industrial application. rsc.org

Alternative Technologies: Emerging technologies like mechanochemistry, which uses mechanical force to drive reactions, are being explored for their potential in scalable and solvent-free halogenation of anilines. beilstein-journals.org

Ultimately, a scalable synthesis for this compound would likely involve a highly optimized, often catalytic, multi-step process designed for either continuous or large-batch production, with careful management of heat transfer, reagent costs, and waste streams.

Chemical Reactivity and Reaction Mechanisms of 2,5 Dichloro 3,6 Dimethylaniline

Electrophilic Aromatic Substitution Pathways on the Dichloro-dimethylaniline Core

The aromatic ring of 2,5-dichloro-3,6-dimethylaniline is heavily substituted, which significantly influences the feasibility and outcome of electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful activating group and an ortho-, para-director. However, in this molecule, both ortho positions (C2 and C6) and the para position (C4) relative to the amino group are already substituted with chlorine and methyl groups. This leaves only the meta positions (C3 and C5) available for substitution.

The positions C3 and C5 are substituted with a methyl and a chlorine group, respectively. The directing effects of the existing substituents are as follows:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Methyl groups (-CH₃): Activating, ortho-, para-directing.

Chlorine atoms (-Cl): Deactivating, ortho-, para-directing.

Nucleophilic Substitution Reactions Involving Chlorine Substituents

Aryl chlorides are typically unreactive towards nucleophilic aromatic substitution (SɴAr) unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chlorine atoms are not in positions that are strongly activated by a nitro or cyano group.

Transformations at the Amine Functionality

The primary amino group is a versatile functional group that can undergo a variety of transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to acylation and alkylation reactions.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides would readily form the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group or to introduce new functional groups. The steric hindrance from the ortho-methyl groups might slow down the reaction rate compared to unhindered anilines, but the reaction is generally expected to proceed under standard acylation conditions.

Alkylation: Direct alkylation of the amino group with alkyl halides can be more complex, as it can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. Reductive amination, a two-step process involving the reaction with an aldehyde or ketone to form an imine followed by reduction, can be a more controlled method for introducing alkyl groups.

| Reaction Type | Reagent Example | Product Type | Expected Reactivity |

| Acylation | Acetyl chloride | N-(2,5-dichloro-3,6-dimethylphenyl)acetamide | High |

| Alkylation | Methyl iodide | N-methyl-2,5-dichloro-3,6-dimethylaniline | Moderate to high, potential for over-alkylation |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-2,5-dichloro-3,6-dimethylaniline | High |

The amino group is sensitive to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained. Strong oxidizing agents can lead to the formation of nitroso, nitro, or even polymeric materials. For instance, the oxidation of anilines can sometimes yield quinone-like structures, though the substitution pattern of this compound makes this less straightforward.

The amino group itself is already in a reduced state. Further reduction is not a typical transformation for anilines. However, the aromatic ring can be hydrogenated under high pressure and temperature in the presence of a suitable catalyst, which would lead to the corresponding cyclohexylamine (B46788) derivative.

| Transformation | Reagent Example | Potential Product(s) | Notes |

| Oxidation | Hydrogen peroxide, peroxy acids | Nitroso, nitro, or polymeric compounds | Product distribution is highly dependent on reaction conditions. |

| Ring Hydrogenation | H₂, Rh/C (high pressure/temp) | 2,5-dichloro-3,6-dimethylcyclohexanamine | Reduces the aromatic ring. |

Mechanistic Investigations of Key Synthetic and Degradative Transformations

The synthesis of this compound would likely involve a multi-step sequence. A plausible route could start from a less substituted aniline (B41778) or nitrobenzene (B124822) derivative, followed by a series of chlorination and methylation steps. The order of these steps would be crucial in directing the substituents to the desired positions. For example, a patent for the synthesis of 4-chloro-2,6-dialkylanilines highlights the selective chlorination of the corresponding anilinium salt at the para position. It also notes that chlorination of the acetanilide (B955) derivative leads to substitution at the 3-position. This indicates that the nature of the amino substituent (free amine vs. amide) has a profound impact on the regiochemical outcome of electrophilic substitution.

The degradation of this compound in the environment or under specific chemical conditions would likely proceed through transformations of the amino group, such as oxidation, or through reactions involving the chlorine substituents, such as reductive dehalogenation under certain catalytic conditions. The high degree of substitution and the presence of chlorine atoms would likely make this compound more resistant to biodegradation compared to simpler anilines.

Computational Chemistry and Quantum Mechanical Studies on 2,5 Dichloro 3,6 Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for predicting molecular geometries, vibrational frequencies, and various electronic properties. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, have become a standard tool for gaining a deeper understanding of the chemical characteristics of compounds like 2,5-Dichloro-3,6-dimethylaniline. researchgate.netresearchgate.net

The first step in computational analysis is typically geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Selected Optimized Geometrical Parameters for a Related Aniline (B41778) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Length | 1.402 |

| C-C (aromatic) Bond Length | 1.390 - 1.405 |

| C-Cl Bond Length | 1.745 |

| C-N-H Bond Angle | 113.1 |

| H-N-H Bond Angle | 112.9 |

Note: Data presented is for a similar dichloroaniline derivative and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. scienceopen.com

In an MEP map of this compound, the following features would be expected:

Red/Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential. These are typically found around electronegative atoms like the nitrogen of the amino group and the chlorine atoms. These regions are susceptible to electrophilic attack. nih.gov

Blue Regions: These areas represent low electron density and positive electrostatic potential, often located around the hydrogen atoms of the amino group and the methyl groups. These sites are prone to nucleophilic attack. scienceopen.com

Green Regions: These indicate areas of neutral potential.

The MEP map provides crucial insights into the molecule's reactivity and intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This approach is particularly valuable for quantifying and understanding intermolecular interactions.

The core principle of NBO analysis in the context of intermolecular forces is the concept of donor-acceptor interactions, also known as charge transfer. researchgate.netresearchgate.net It examines the interaction between a filled (donor) NBO on one molecule and an empty (acceptor) NBO on a neighboring molecule. wikipedia.org The strength of this interaction can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from the donor to the acceptor orbital. researchgate.net A larger E(2) value signifies a stronger interaction.

For a molecule like this compound, key donor NBOs would include the lone pairs on the nitrogen atom of the aniline group and the chlorine atoms. Acceptor NBOs are typically antibonding orbitals (σ* or π). For instance, in a hydrogen-bonding scenario with a solvent molecule like water, the lone pair on the water's oxygen could act as a donor, while the N-H antibonding orbital (σN-H) of the aniline could act as an acceptor. Conversely, the nitrogen lone pair (nN) in this compound can donate into the antibonding orbital of a hydrogen bond donor.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions for a Dimer of this compound

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| n(N) - Nitrogen lone pair | σ(N-H) | 2.5 | Hydrogen Bond |

| n(Cl) - Chlorine lone pair | σ(C-H) of methyl group | 0.8 | Weak Hydrogen Bond / van der Waals |

| π(C=C) - Aromatic ring | π*(C=C) - Aromatic ring | 1.2 | π-π Stacking |

Note: This table presents hypothetical E(2) values for illustrative purposes to demonstrate the type of data generated from an NBO calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (e.g., UV-Vis) of molecules. researchgate.netcecam.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. TD-DFT calculates how the electron density of a molecule responds to a time-dependent electromagnetic field, such as light, allowing for the prediction of excited states. cecam.org

The primary output of a TD-DFT calculation for spectroscopic purposes includes the excitation energies and the corresponding oscillator strengths. nih.gov The excitation energy corresponds to the energy difference between the ground state and an excited state, which can be directly related to the wavelength of light absorbed (λmax). The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum, while those with low or zero oscillator strength are considered "forbidden" and result in weak or absent peaks. nih.gov

For this compound, TD-DFT can predict its UV-Vis spectrum by identifying the key electronic transitions. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a low-energy unoccupied molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). Analysis of the orbitals involved can characterize the nature of the transition, such as a π → π* transition within the aromatic ring or a charge-transfer transition. nih.gov

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 310 | 0.045 | HOMO → LUMO (π → π) |

| S0 → S2 | 275 | 0.150 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 240 | 0.098 | HOMO → LUMO+1 (π → π*) |

Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation for predicting a UV-Vis spectrum.

Principles of Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM)

Molecular Mechanics (MM) is a computational method that models molecules as a collection of atoms held together by springs. fiveable.mecompchems.com It eschews the complexities of quantum mechanics by using classical physics to calculate the potential energy of a molecular system. wustl.edunumberanalytics.com This is achieved through the use of a "force field."

A force field is a set of empirical potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. wustl.edu The total potential energy is a sum of terms for:

Bonded Interactions: These include terms for bond stretching (energy required to stretch or compress a bond from its equilibrium length), angle bending (energy required to bend an angle from its equilibrium value), and torsional or dihedral angles (energy associated with rotation around a bond). fiveable.me

Non-Bonded Interactions: These describe interactions between atoms that are not directly bonded. They are typically divided into van der Waals interactions (which account for short-range repulsion and long-range attraction) and electrostatic interactions (which describe the forces between atoms with partial charges). fiveable.me

The primary application of MM is energy minimization, where algorithms adjust the coordinates of the atoms to find the lowest energy conformation (the most stable structure) of the molecule. archie-west.ac.uk Because it ignores the explicit treatment of electrons, MM is computationally much faster than quantum mechanical methods, making it suitable for very large systems like proteins or for screening large numbers of conformations. compchems.com

Molecular Dynamics (MD)

Molecular Dynamics (MD) simulation builds upon the framework of molecular mechanics to model the physical movement of atoms and molecules over time. valencelabs.comwikipedia.org After calculating the forces acting on each atom using an MM force field, MD simulations use Newton's laws of motion to calculate the resulting accelerations, velocities, and new positions of the atoms over a very short time step (typically on the order of femtoseconds). fiveable.mewustl.edu

By repeating this process for millions of steps, an MD simulation generates a trajectory—a movie-like depiction of how the system's atomic positions evolve. archie-west.ac.uk This allows researchers to study the dynamic behavior of molecules, such as:

Conformational changes and flexibility.

The process of a drug binding to a protein.

Diffusion of molecules in a solvent.

Protein folding and unfolding. archie-west.ac.uk

In essence, while MM provides a static picture of the minimum energy structure, MD provides a dynamic view of how the molecule moves and fluctuates at a given temperature, offering insights into its time-dependent properties and processes. wustl.edu

Synthesis and Study of Derivatives and Analogues of 2,5 Dichloro 3,6 Dimethylaniline

Chemical Modifications of the Amine Functionality to Yield New Compounds

The primary amine group of 2,5-dichloro-3,6-dimethylaniline is a key site for chemical modification, allowing for the synthesis of a diverse range of new compounds. However, the reactivity of this amine is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups. This steric crowding can impede reactions that require significant space around the nitrogen atom. rsc.org

Common modifications of the amine functionality include acylation, alkylation, and reactions with phosphorus compounds.

Acylation: The reaction of the aniline (B41778) with acyl chlorides or anhydrides introduces an acyl group to the nitrogen atom, forming N-substituted amides. For instance, reaction with chloroacetyl chloride would yield N-(2,5-dichloro-3,6-dimethylphenyl)chloroacetamide. sigmaaldrich.com This transformation is often used to protect the amine group or to introduce new functional handles for further synthesis. youtube.com

Alkylation: Introduction of alkyl groups to the amine can proceed via various methods, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination is an alternative route.

Reactions with Phosphorus Compounds: Sterically hindered anilines have been studied for their reactions with reagents like phosphorus trichloride (B1173362) (PCl₃). rsc.org These reactions can lead to the formation of aminophosphines or imidophosphines, depending on the reaction conditions. For a sterically crowded aniline, the reaction with PCl₃ can yield products like Ar-NHPCl₂, where 'Ar' represents the 2,5-dichloro-3,6-dimethylphenyl group. rsc.org However, extreme steric shielding may prevent some subsequent conversions. rsc.org

The table below summarizes potential reactions at the amine functionality.

| Reagent Type | Example Reagent | Product Class | Potential Product from this compound |

| Acyl Halide | Chloroacetyl chloride | N-Aryl acetamide | N-(2,5-dichloro-3,6-dimethylphenyl)-2-chloroacetamide |

| Alkyl Halide | Ethyl iodide | N-Alkylaniline | N-Ethyl-2,5-dichloro-3,6-dimethylaniline |

| Phosphorus Halide | Phosphorus trichloride | Aminophosphine | (2,5-Dichloro-3,6-dimethylphenyl)aminodichlorophosphine |

Strategies for Further Ring Substitution on the Dichloro-dimethylaniline Core

Further substitution on the aromatic ring of this compound is challenging due to the existing substituents. The aromatic ring has no available hydrogen atoms for typical electrophilic aromatic substitution, as all positions (1-6) are occupied by the amino, chloro, or methyl groups.

Therefore, strategies for further ring substitution would require more advanced or indirect methods, such as:

Modification of Existing Substituents: One of the methyl groups could potentially be functionalized, for example, through free-radical halogenation, to introduce a new reactive site.

Nucleophilic Aromatic Substitution (SₙAr): While less common for anilines, under specific conditions, one of the chlorine atoms might be displaced by a strong nucleophile. The viability of this approach would depend heavily on the reaction conditions and the activating/deactivating effects of the other ring substituents.

Directed Ortho-Metalation (DoM): This strategy involves deprotonation of an aromatic C-H bond directed by a functional group. Since there are no C-H bonds on the ring, this method is not directly applicable.

Given the fully substituted nature of the aromatic core, the most practical approach to creating analogues with different ring substitutions is to start from a different precursor during the initial synthesis, rather than attempting to modify the fully substituted this compound ring. For example, starting with a different isomer of dichlorotoluene or nitrotoluene in the synthetic sequence would lead to a different substitution pattern on the final aniline product.

Formation of Polymeric Structures from this compound as a Monomer or Building Block

Substituted anilines are well-known monomers for the synthesis of conducting polymers, specifically polyanilines. The electrochemical or chemical oxidative polymerization of anilines leads to the formation of a polymer backbone with unique electronic properties.

This compound can theoretically serve as a monomer for polymerization. The polymerization of structurally related monomers like 2,5-dimethylaniline (B45416) has been shown to produce conducting polymers. sigmaaldrich.com The electrochemical oxidation of 2,5-dimethylaniline in a specific medium can form poly(2,5-dimethylaniline). sigmaaldrich.com Similarly, the copolymerization of aniline with m-chloroaniline has been studied, indicating that chlorinated anilines can be incorporated into polymer chains. conicet.gov.ar

The properties of a hypothetical poly(this compound) would be significantly influenced by its substituents:

Methyl Groups: The methyl groups would increase the solubility of the polymer in organic solvents but could also introduce steric hindrance, potentially affecting the planarity of the polymer chain and, consequently, its conductivity.

Chlorine Atoms: The electron-withdrawing nature of the chlorine atoms would impact the electronic properties of the resulting polymer, such as its oxidation potential and conductivity. Studies on the copolymerization of m-chloroaniline and aniline have shown that the incorporation of chlorine substituents affects the final material's properties. conicet.gov.ar

The polymerization process would likely involve the coupling of monomer units through the nitrogen atom and the aromatic ring, similar to other aniline polymerizations. However, the high degree of substitution and steric hindrance on the this compound monomer could present kinetic challenges to the polymerization process, potentially leading to lower molecular weight polymers or requiring more forcing reaction conditions.

Structure-Reactivity Relationships in Derived Compounds

The reactivity of this compound and its derivatives is governed by a complex interplay of steric and electronic effects imparted by the substituents on the aromatic ring.

Steric Effects: The most prominent feature is the steric hindrance around the amine group, caused by the two ortho-methyl substituents. This "shielding" of the amine group has a profound impact on its reactivity. rsc.org

It can decrease the rate of reactions involving the amine nitrogen, such as acylation or alkylation.

It can favor reactions at less hindered positions if any were available.

In the context of polymerization, this steric bulk can influence the polymer's final structure and morphology.

The introduction of an alkyl substituent in an ortho position to the amine in N,N-dimethylaniline, for instance, is known to greatly diminish its reactivity toward electrophiles. vaia.com A similar, and likely more pronounced, effect is expected for this compound.

Electronic Effects: The substituents on the ring have opposing electronic influences:

Amine Group (-NH₂): A powerful activating group and ortho-, para-director in electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the ring via resonance. youtube.comvaia.com

Methyl Groups (-CH₃): Weakly activating, electron-donating groups (via induction and hyperconjugation) and ortho-, para-directors.

Chlorine Atoms (-Cl): Deactivating, electron-withdrawing groups (via induction) but are also ortho-, para-directors due to their ability to donate a lone pair of electrons via resonance.

In this compound, the aromatic ring is fully substituted, so directing effects for further substitution are moot. However, the combined electronic nature of these groups dictates the nucleophilicity of the amine and the electron density of the ring. The electron-donating amine and methyl groups increase the electron density of the ring, while the electron-withdrawing chlorine atoms decrease it. This balance of effects influences the molecule's oxidation potential, which is a critical parameter in its potential use in polymerization or as a redox-active material. In derivatives formed via modification of the amine group (e.g., amides), the electronic properties are further altered, which in turn affects the reactivity of the entire molecule. For example, converting the amine to an amide group makes it a much weaker activating group.

The table below summarizes the expected influence of the substituents on the molecule's reactivity.

| Substituent | Position(s) | Electronic Effect | Steric Effect | Impact on Reactivity |

| Amine (-NH₂) | 1 | Strong Electron-Donating (Activating) | Moderate | Primary site for nucleophilic attack (e.g., acylation). |

| Chlorine (-Cl) | 2, 5 | Electron-Withdrawing (Deactivating) | Moderate | Lowers ring electron density and basicity of the amine. |

| Methyl (-CH₃) | 3, 6 | Weak Electron-Donating (Activating) | High | Significantly hinders reactivity at the ortho-amine group. |

This intricate balance of steric and electronic factors makes this compound a unique building block, where reactions can be selectively guided based on a careful choice of reagents and conditions that can overcome the inherent steric limitations.

Applications of 2,5 Dichloro 3,6 Dimethylaniline in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

2,5-Dichloro-3,6-dimethylaniline serves as a crucial building block in the intricate field of organic synthesis. Its unique structure, featuring a substituted aniline (B41778) ring, makes it a valuable precursor for creating more complex molecules. Organic chemists utilize this compound as a starting material or an intermediate in multi-step reaction sequences to construct a diverse array of organic compounds.

The reactivity of the amine group and the substituted aromatic ring allows for a variety of chemical transformations. These transformations are fundamental to the synthesis of numerous specialized chemicals. The strategic placement of the chloro and methyl groups on the aniline ring influences the regioselectivity of subsequent reactions, guiding the formation of specific isomers. This control is paramount in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular architecture is essential for desired activity. The compound's role as an intermediate is foundational in the production of a wide range of commercially important products. sciencemadness.org

Precursor in Agrochemical Research and Development (excluding toxicological aspects)

In the realm of agrochemical research, this compound and its derivatives are significant as intermediates in the development of new plant protection agents. The synthesis of novel herbicides often involves the incorporation of specific substituted aniline moieties to achieve the desired biological activity and selectivity.

Synthesis of Herbicide Intermediates

The development of modern herbicides relies on the creation of complex organic molecules that can effectively control weed growth without harming crops. This compound can be a precursor in the synthesis of such molecules. For instance, substituted anilines are known to be key components in certain classes of herbicides. The specific substitution pattern of this compound can be exploited to synthesize active ingredients with specific modes of action. Research in this area focuses on designing and synthesizing new compounds and evaluating their efficacy in controlling various weed species. mdpi.commdpi.com The process often involves the reaction of the aniline with other chemical entities to build the final herbicidal molecule.

| Precursor Compound | Resulting Herbicide Class (Example) | Key Synthetic Transformation |

| Substituted Anilines (e.g., 2,6-dialkylanilines) | Picolinic acid herbicides | Reaction with picolinic acid derivatives |

| 2,6-dimethylaniline | Chloroacetanilide herbicides | N-acylation with chloroacetyl chloride |

Application in Dye and Pigment Chemistry (excluding specific color properties)

The historical and ongoing importance of aniline derivatives in the dye and pigment industry is well-established. This compound, as a substituted aniline, finds its place in this field as an intermediate for the synthesis of certain colorants.

Intermediate for Azo Dyes and Pigments

Azo dyes and pigments represent a large and versatile class of colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these compounds typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component. nih.govresearchgate.net The specific nature of the amine and the coupling component determines the final properties of the dye or pigment, though a detailed discussion of color is beyond the scope of this article. The presence of the chloro and methyl groups on the aniline ring can influence the stability and application properties of the resulting colorant. These intermediates are used to create a range of dyes for various applications, including textiles and plastics. nih.govwikipedia.orgnih.gov

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Resulting Product Class |

| Diazotized this compound | Naphthol derivatives | Azo Dyes/Pigments |

| Diazotized this compound | Acetoacetanilide derivatives | Azo Dyes/Pigments |

| Diazotized this compound | Pyrazolone derivatives | Azo Dyes/Pigments |

Contribution to Polymer Chemistry as a Functional Monomer

In the innovative field of polymer chemistry, functional monomers are the building blocks used to create polymers with specialized properties. This compound and its derivatives have potential applications in this area.

Synthesis of Specialized Polymeric Materials

The amine functionality of this compound allows it to be incorporated into polymer chains through various polymerization techniques. For example, it can undergo oxidative polymerization to form polyanilines. sigmaaldrich.com The substituents on the aromatic ring can impart specific characteristics to the resulting polymer, such as improved solubility, thermal stability, or altered electronic properties. Research in this domain explores the synthesis of novel polymers from functional monomers like this compound to develop materials for advanced applications, including conductive polymers and high-performance plastics. The design of these monomers is a key aspect of creating next-generation polymeric materials with tailored functionalities. rsc.org

| Monomer | Polymerization Method | Potential Polymer Type |

| This compound | Oxidative Polymerization | Substituted Polyaniline |

| Diamine derivatives of this compound | Polycondensation with diacyl chlorides | Polyamides |

Role in Advanced Materials Science Development

The unique molecular architecture of this compound, featuring a combination of electron-donating methyl groups and electron-withdrawing chlorine atoms on an aniline backbone, positions it as a promising candidate for the development of advanced materials. Its utility can be primarily envisaged in the synthesis of specialty polymers with enhanced thermal stability and specific electronic properties, as well as in the creation of high-performance pigments.

Substituted anilines are fundamental building blocks for a variety of polymers, most notably polyanilines, which are renowned for their electrical conductivity and environmental stability. The properties of the resulting polymer can be finely tuned by the nature and position of the substituents on the aniline monomer.

In the case of this compound, the chlorine and methyl groups are expected to influence the polymerization process and the final properties of the polymer in several ways:

Thermal Stability: The presence of chlorine atoms on the aromatic ring is known to enhance the thermal stability of polymers due to the high bond energy of the C-Cl bond. Polymers synthesized from this compound could therefore exhibit improved resistance to thermal degradation, making them suitable for applications in demanding environments.

Solubility and Processability: The methyl groups can enhance the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the processability of unsubstituted polyaniline is often a challenge. Improved solubility would facilitate the casting of thin films and the fabrication of various device architectures.

Electronic Properties: The electronic properties of polyanilines are highly dependent on the substituents. While chlorine atoms are electron-withdrawing and might decrease the electron density on the polymer backbone, the electron-donating methyl groups could partially counteract this effect. This interplay could lead to polymers with unique optoelectronic properties, potentially finding use in sensors, electrochromic devices, and as components in organic electronics.

The electrochemical polymerization of analogous monomers, such as 2,5-dimethoxyaniline, has been shown to produce polymers with interesting electrochromic properties, capable of reversible color changes upon the application of an electrical potential. scielo.brresearchgate.netias.ac.in This suggests that poly(this compound), if synthesized, could also exhibit such chromogenic behavior.

A comparative look at related polyanilines underscores the potential of substituted monomers:

| Monomer | Key Substituents | Potential Polymer Properties |

| Aniline | None | Good conductivity, poor solubility |

| 2,5-Dimethoxyaniline | 2,5-dimethoxy | Improved solubility, electrochromic behavior scielo.brresearchgate.netias.ac.in |

| 2,5-Dimethylaniline (B45416) | 2,5-dimethyl | Enhanced solubility, good electrochemical activity |

| This compound | 2,5-dichloro, 3,6-dimethyl | Potentially high thermal stability, good solubility, unique electronic properties |

This table presents a simplified comparison based on the general effects of substituents on polyaniline properties.

Aromatic amines are crucial intermediates in the synthesis of a wide array of organic pigments and dyes. The final color, lightfastness, and chemical resistance of the pigment are largely determined by the chemical structure of the aromatic amine precursor.

This compound can serve as a diazo component in the synthesis of azo pigments. The general process involves the diazotization of the primary amine group followed by coupling with a suitable coupling component. The substituents on the aniline ring play a critical role in the properties of the resulting pigment:

Color: The chlorine and methyl groups will influence the electronic transitions within the final pigment molecule, thereby affecting its color. The combination of electron-withdrawing and electron-donating groups can lead to the development of pigments with unique and desirable shades.

Lightfastness and Weatherability: The presence of chlorine atoms is often associated with improved lightfastness and resistance to weathering in pigment molecules. This is a crucial attribute for pigments used in demanding applications such as automotive coatings and durable plastics.

The development of high-performance pigments is a continuous area of research, with a focus on creating products with superior durability and unique coloristic properties. The use of novel intermediates like this compound is a key strategy in achieving these goals.

| Precursor Compound | Resulting Material Type | Key Properties Influenced by Precursor |

| Various substituted anilines | Azo Pigments | Color, lightfastness, chemical resistance |

| Bismuth Nitrate / Sodium Vanadate | Inorganic Pigments (Bismuth Vanadate) | Brilliant color, opacity vdoc.pub |

| This compound | Potential Azo Pigments | Potential for unique shades, high lightfastness, and good chemical stability |

This table provides a general overview of how precursor compounds influence the properties of pigments.

Scientific Literature Lacks Data on the Environmental Fate and Degradation of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the environmental fate and degradation pathways of the chemical compound this compound. Despite its structural relation to other studied chlorinated anilines and xylidines, specific research detailing its transformation under various environmental conditions appears to be unavailable.

Consequently, providing a detailed and scientifically accurate account of its abiotic and biotic degradation mechanisms, as requested, is not possible at this time. Information regarding its photolysis, hydrolysis, and both aerobic and anaerobic biodegradation by microbial agents has not been documented in the accessible scientific domain. This includes a lack of identified metabolic byproducts, specific microbial strains capable of its degradation, or the gene clusters that would be involved in these biological processes.

While research exists on related compounds such as other dichloroaniline isomers and chlorinated xylidines, extrapolating this information would not provide a scientifically accurate profile for this compound and would be purely speculative. The precise positioning of the chlorine and methyl groups on the aniline ring heavily influences the chemical and biological reactivity of the molecule, making such comparisons unreliable.

Further research and dedicated studies are required to elucidate the environmental behavior, persistence, and potential for degradation of this compound. Without such studies, a comprehensive assessment of its environmental impact remains unwritten.

Environmental Fate and Degradation Mechanisms of 2,5 Dichloro 3,6 Dimethylaniline

Environmental Monitoring and Analytical Methods for Degradation Products

The environmental monitoring of 2,5-dichloro-3,6-dimethylaniline and its degradation products is crucial for understanding its environmental fate and potential ecological impact. While specific studies on the degradation products of this compound are limited, the degradation pathways can be inferred from related compounds, such as other chlorinated anilines and dimethylanilines. The primary degradation mechanisms are expected to involve microbial or chemical oxidation, leading to the formation of hydroxylated and quinone-like derivatives.

The most probable initial degradation products of this compound are 2,5-dichloro-3,6-dimethylphenol and subsequently 2,5-dichloro-3,6-dimethylbenzoquinone . Monitoring for these and other potential metabolites in environmental matrices like soil and water requires sensitive and selective analytical methods.

Advanced analytical techniques are essential for the detection and quantification of these transformation products, which are often present at trace levels. mdpi.com The complexity of environmental samples necessitates robust methods that can handle matrix interference and provide accurate results. mdpi.com

Analytical Techniques

Several analytical methodologies are suitable for the monitoring of chlorinated anilines and their phenolic and quinonic degradation products. The most prominent and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. youtube.com For the analysis of this compound and its potential degradation products, this method offers high resolution and sensitivity. hpst.cz The process involves:

Sample Preparation: Extraction of the analytes from the environmental matrix (e.g., soil, water) using techniques like liquid-liquid extraction or solid-phase extraction (SPE).

Derivatization: Phenolic degradation products may require derivatization to increase their volatility and improve their chromatographic behavior.

Chromatographic Separation: The extracted and derivatized compounds are separated on a capillary column within the gas chromatograph.

Mass Spectrometric Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification. youtube.com

GC-MS has been successfully used for the determination of various aniline (B41778) derivatives and their metabolites in environmental and biological samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS):

HPLC is well-suited for the analysis of less volatile and thermally labile compounds, which is often the case for hydroxylated metabolites. nih.gov Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly selective and sensitive method for the determination of these degradation products in complex matrices. mdpi.comnih.gov

The key steps in HPLC-MS/MS analysis include:

Sample Preparation: Similar to GC-MS, extraction and clean-up of the sample are necessary to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residues and their metabolites in various matrices. mdpi.comnih.gov

Chromatographic Separation: The analytes are separated on a reversed-phase HPLC column.

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer, which allows for both parent ion and fragment ion monitoring, significantly enhancing selectivity and reducing background noise. mdpi.comnih.govnih.gov

HPLC-MS/MS has been established as a reliable method for the simultaneous determination of various pesticide metabolites, including different isomers of dichloroaniline, in food and environmental samples. mdpi.comnih.gov

Research Findings and Method Performance

The following tables summarize the typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of related chlorinated and methylated aromatic compounds.

Table 1: Typical Performance of GC-MS for Analysis of Related Analytes

| Analyte Type | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Dichloroanilines | Water | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 85 - 110 | nih.gov |

| Dimethylphenols | Water | 0.05 - 0.5 µg/L | 0.15 - 1.5 µg/L | 90 - 105 | sigmaaldrich.comnist.gov |

| Chlorinated Phenols | Soil | 1 - 10 µg/kg | 3 - 30 µg/kg | 80 - 115 | epa.gov |

Table 2: Typical Performance of HPLC-MS/MS for Analysis of Related Analytes

| Analyte Type | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Dichloroaniline Isomers | Chives | 0.6 - 1.0 µg/kg | 2.0 - 3.0 µg/kg | 75.3 - 98.1 | mdpi.comnih.gov |

| Chlorinated Anilines | Water | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L | 88 - 108 | mdpi.com |

| Pesticide Metabolites | Various | Variable | Variable | 70 - 120 | nih.govresearchgate.net |

These data indicate that both GC-MS and HPLC-MS/MS are capable of reaching the low detection limits required for environmental monitoring of the potential degradation products of this compound. The choice of method will depend on the specific properties of the target analytes and the complexity of the sample matrix. mdpi.com The development of specific analytical standards for the inferred degradation products, such as 2,5-dichloro-3,6-dimethylphenol and 2,5-dichloro-3,6-dimethylbenzoquinone, would be a critical step in enabling their accurate quantification in environmental samples.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways for 2,5-Dichloro-3,6-dimethylaniline

The development of efficient, selective, and sustainable synthetic routes to substituted anilines is a cornerstone of modern organic chemistry. For a molecule like this compound, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of catalytic C-H functionalization . Directing the chlorination and methylation of an aniline (B41778) precursor at specific positions using advanced catalytic systems could significantly improve atom economy and reduce the number of synthetic steps. Research into catalysts that can achieve high regioselectivity on the aniline ring is a key area of interest.

Furthermore, the principles of flow chemistry offer a pathway to more sustainable and scalable synthesis. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced solvent usage compared to batch processes. The application of flow chemistry to the synthesis of halogenated and alkylated anilines is an emerging area that could be applied to the production of this compound.

Biocatalysis also presents a green and highly selective alternative for the synthesis of complex organic molecules. While not yet reported for this specific compound, the use of engineered enzymes for halogenation or methylation reactions on aromatic substrates is a burgeoning field. Future research could involve the discovery or development of enzymes capable of catalyzing the specific transformations required to produce this compound from simpler precursors.

Development of Advanced Computational Models for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new applications. For this compound, the development of advanced computational models is a crucial research direction.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or toxicity of this compound and its derivatives. By correlating the structural features of a series of related anilines with their experimental activities, these models can help in prioritizing compounds for synthesis and testing, particularly in the context of drug discovery or agrochemical research. researchgate.net

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can help in understanding its reaction mechanisms, predicting its behavior in different chemical environments, and designing new reactions.

Molecular docking simulations could be employed to predict the binding affinity and interaction modes of this compound with specific biological targets. This is particularly relevant if the compound is being investigated for potential pharmaceutical applications, as it can help in identifying potential protein targets and guiding the design of more potent analogs.

Identification of Emerging Applications in Novel Material Systems

The unique substitution pattern of this compound suggests its potential as a building block for novel material systems. Future research should focus on exploring its incorporation into various advanced materials.

One area of interest is in the synthesis of high-performance polymers . The rigidity and specific stereochemistry imparted by the dichloro and dimethyl substitutions could lead to polymers with enhanced thermal stability, mechanical strength, or specific optical properties. Its use as a monomer or a cross-linking agent in the development of new polyamides, polyimides, or other engineering plastics warrants investigation.

The electronic properties of substituted anilines also make them interesting candidates for applications in organic electronics . Future studies could explore the use of this compound as a precursor for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in conductive polymers. The chloro and methyl groups can be used to tune the electronic energy levels and solid-state packing of the resulting materials.

Furthermore, the aniline functional group provides a handle for further chemical modification, opening up possibilities for its use as an intermediate in the synthesis of complex organic molecules , such as dyes, pigments, or specialty chemicals with tailored properties.

Integration with Green Chemistry Principles for Environmentally Benign Synthesis and Use

The integration of green chemistry principles throughout the lifecycle of a chemical is paramount for sustainable technological development. For this compound, this involves both its synthesis and its potential applications.

Future research on the synthesis of this compound should prioritize the use of greener solvents , such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. tandfonline.com The development of catalytic methods that can operate under milder conditions and with higher atom economy will also be crucial. nih.gov This includes exploring the use of heterogeneous catalysts that can be easily recovered and reused.

The principle of design for degradation should also be considered. If this compound is to be used in applications where it might be released into the environment, its biodegradability and the toxicity of its degradation products should be assessed. Computational models can play a role in predicting these properties early in the design phase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichloro-3,6-dimethylaniline, and how can purity be maximized?

- Methodology :

- Synthetic Routes : Explore chlorination of 3,6-dimethylaniline using Cl₂/FeCl₃ under controlled temperature (0–5°C) to prevent over-chlorination. Alternatively, use Sandmeyer reaction on amino precursors (e.g., 2-amino-5-chloro-3,6-dimethylbenzene) with NaNO₂/HCl and CuCl catalysis .

- Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers. Validate purity via GC-MS (>98%) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃ to assign aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Confirm chlorine substitution via splitting patterns .

- IR : Identify N-H stretches (3300–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine using SHELX software (SHELXL-2018) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for synthesis steps .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before segregating halogenated waste for incineration .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra (λmax ~270 nm) .

- Thermochemistry : Apply Becke’s exchange-correlation functional to predict bond dissociation energies (e.g., C-Cl bonds) and stability under thermal stress .

Q. What mechanistic insights explain regioselectivity in the chlorination of 3,6-dimethylaniline?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS. Chlorine electrophilic attack favors para positions due to steric hindrance from methyl groups .

- Isotopic Labeling : Use ³⁶Cl-labeled Cl₂ to trace substitution pathways and validate proposed mechanisms .

Q. How to resolve contradictions in crystallographic data for halogenated aniline derivatives?

- Methodology :

- Multi-Technique Validation : Cross-reference X-ray data with powder XRD and solid-state NMR to address discrepancies in unit cell parameters or hydrogen bonding patterns .

- Supramolecular Synthon Analysis : Apply crystal engineering principles to identify dominant intermolecular interactions (e.g., Cl···H-N hydrogen bonds) influencing packing .

Key Research Challenges

- Synthetic Yield Optimization : Competing chlorination pathways may reduce yields; consider directing groups (e.g., sulfonic acid) to enhance selectivity .

- Environmental Persistence : Evaluate biodegradation pathways using OECD 301F (ready biodegradability test) to address ecological concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.